![molecular formula C20H18N2O4 B444541 (2Z)-N-acetyl-8-methoxy-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide CAS No. 328268-88-8](/img/structure/B444541.png)
(2Z)-N-acetyl-8-methoxy-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide
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Overview
Description
(2Z)-N-acetyl-8-methoxy-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide, also known as AMMC, is a synthetic compound that belongs to the class of chromene derivatives. It has been a subject of interest for scientific researchers due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. The purpose of
Scientific Research Applications
Anticancer Activity
Compounds similar to the one have been studied for their potential anticancer properties. For example, derivatives of 8-methoxycoumarin-3-carboxamides have shown potent anticancer activity in cell viability and cytotoxicity assays .
Antimicrobial and Antioxidant Activities
Other related compounds have been synthesized and evaluated for their antimicrobial and antioxidant activities. Microwave-assisted synthesis has been used to create derivatives that exhibit these properties .
Mechanism of Action
Target of Action
The primary targets of this compound are the Estrogen receptor alpha and Estrogen receptor beta . These receptors are nuclear hormone receptors that bind estrogens, which are primary female sex hormones. They play crucial roles in reproductive development, function, and physiology .
Mode of Action
It is known to interact with its targets, the estrogen receptors, possibly leading to changes in the expression of genes containing estrogen response elements .
Biochemical Pathways
Given its interaction with estrogen receptors, it is likely to influence pathways related to reproductive function and physiology, as well as other processes regulated by these receptors .
Result of Action
Given its interaction with estrogen receptors, it may influence gene expression and cellular processes regulated by these receptors .
properties
IUPAC Name |
N-acetyl-8-methoxy-2-(4-methylphenyl)iminochromene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4/c1-12-7-9-15(10-8-12)22-20-16(19(24)21-13(2)23)11-14-5-4-6-17(25-3)18(14)26-20/h4-11H,1-3H3,(H,21,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAZOUUXGNDLWRJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=C2C(=CC3=C(O2)C(=CC=C3)OC)C(=O)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-N-acetyl-8-methoxy-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide |
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